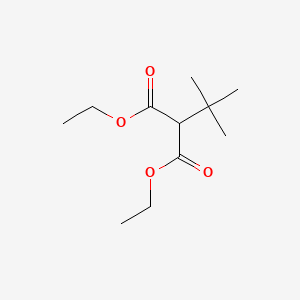

Diethyl tert-butylmalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-tert-butylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-6-14-9(12)8(11(3,4)5)10(13)15-7-2/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNICNBRGVKNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226819 | |

| Record name | Diethyl (1,1-dimethylethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-24-0 | |

| Record name | 1,3-Diethyl 2-(1,1-dimethylethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl tert-butylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 759-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (1,1-dimethylethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1,1-dimethylethyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl tert-butylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q84FCS2AEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for Diethyl Tert Butylmalonate

Conventional Synthesis Strategies

Conventional methods for synthesizing diethyl tert-butylmalonate primarily involve the formation of a carbon-carbon bond at the α-position of a malonate precursor.

The direct alkylation of diethyl malonate using a tert-alkyl halide, such as tert-butyl bromide or tert-butyl chloride, is generally an inefficient method for preparing this compound. This approach relies on the generation of a malonate enolate, typically by using a strong base like sodium ethoxide to deprotonate the acidic α-hydrogen of diethyl malonate. However, the resulting enolate, while a good nucleophile, faces a significant competing reaction pathway. The tert-alkyl halides are prone to elimination reactions (dehydrohalogenation) under the basic conditions required for enolate formation, leading to the formation of isobutylene (B52900) gas. This side reaction severely diminishes the yield of the desired alkylation product, making this a poor preparative procedure for sterically hindered malonates.

A more successful and widely adopted conventional route involves a conjugate addition strategy. This method circumvents the issues of direct alkylation by forming the key carbon-carbon bond through a 1,4-addition mechanism. The synthesis is typically a two-step process:

Formation of Diethyl Isopropylidenemalonate: Diethyl malonate is first condensed with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalyst like anhydrous zinc chloride to form diethyl isopropylidenemalonate.

Conjugate Addition: A Grignard reagent, specifically methylmagnesium iodide (CH₃MgI), is then added to the diethyl isopropylidenemalonate. The addition of catalytic amounts of copper(I) chloride (CuCl) is crucial as it promotes the desired 1,4-conjugate addition of the organometallic reagent over a direct 1,2-addition to the carbonyl group. This reaction, after an acidic workup, yields this compound in high yields.

This conjugate addition pathway has proven to be a more satisfactory and reliable route for synthesizing tert-alkyl derivatives of malonic esters.

Table 1: Yields for the Conjugate Addition Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Yield |

| Diethyl isopropylidenemalonate | Methylmagnesium iodide | Copper(I) chloride | 87–94% |

Advanced Synthetic Approaches Involving Related Malonate Esters

Modern synthetic chemistry has focused on developing catalytic and enantioselective methods to produce chiral malonate esters containing quaternary carbon centers, which are valuable building blocks in medicinal chemistry. While often demonstrated on analogues, these principles represent advanced strategies applicable to the synthesis of complex tert-butylated malonates.

The catalytic asymmetric Michael addition provides a powerful tool for the enantioselective synthesis of β-substituted malonates. This reaction involves the addition of a malonate nucleophile to an α,β-unsaturated compound, such as a nitroalkene or an enone, catalyzed by a chiral entity. Both chiral metal complexes and organocatalysts have been successfully employed.

For instance, chiral bis(cyclohexyldiamine)-based Ni(II) complexes have been shown to effectively catalyze the highly enantioselective Michael addition of tert-butyl phenyl malonate to β-nitrostyrene. Similarly, the addition of di-tert-butyl malonate to nitroenynes can proceed with high regioselectivity and enantioselectivity using a related Ni(II) catalyst. Organocatalysts, such as those based on 1,2-diphenylethanediamine, can also promote the Michael addition of malonates to chalcones and other enones with high yields and enantiopurities. However, it has been noted that substrates with bulky tert-butyl ester groups, like di-tert-butyl malonate, can be unreactive in some organocatalytic systems.

Table 2: Examples of Catalytic Asymmetric Michael Additions Involving tert-Butyl Malonate Esters

| Malonate Donor | Michael Acceptor | Catalyst System | Yield | Enantiomeric Excess (ee) |

| Di-tert-butyl malonate | Nitroenyne | Chiral Ni(II) Complex | Good | 91% (up to 99% after recrystallization) |

| tert-Butyl phenyl malonate | β-Nitrostyrene | Chiral Ni(II) Complex | High | High |

| Diethyl malonate | Cinnamone | (R,R)-DPEN / o-phthalic acid | 96% | 95% |

Phase-transfer catalysis (PTC) offers a robust and highly efficient method for the enantioselective α-alkylation of malonates to construct chiral quaternary carbon centers. This technique typically involves a solid-liquid or liquid-liquid system where a chiral phase-transfer catalyst transports the malonate enolate from an aqueous or solid phase (e.g., solid potassium hydroxide) into an organic phase containing the alkylating agent.

Researchers have developed highly effective PTC methods using malonate substrates with two different ester groups, such as diphenylmethyl tert-butyl malonate or 2-methylbenzyl tert-butyl malonate, which allows for selective post-reaction modification. Chiral catalysts, notably derivatives of cinchonidinium bromide like (S,S)-3,4,5-trifluorophenyl-NAS bromide, have been instrumental in achieving high chemical yields and excellent enantioselectivities. The asymmetric α-alkylation of these mixed tert-butyl malonates has been successfully applied to a range of alkylating agents, affording α,α-dialkylmalonates with high optical purity.

Table 3: Enantioselective PTC α-Alkylation of tert-Butyl Malonate Derivatives

| Malonate Substrate | Alkylating Agent | Catalyst | Yield | Enantiomeric Excess (ee) |

| Diphenylmethyl tert-butyl α-halomalonates | Various alkyl halides | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Up to 99% | Up to 93% |

| Diphenylmethyl tert-butyl α-alkylmalonates | Various alkyl halides | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Up to 99% | Up to 97% |

| 2-Methylbenzyl tert-butyl α-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | High | Up to 91% |

Formation of Specific Derivatives and Analogues

The advanced synthetic methods used to create chiral tert-butylated malonates also provide pathways to a variety of useful derivatives and analogues. The resulting α,α-dialkylmalonates are not merely end products but serve as versatile chiral intermediates.

A key advantage of using mixed esters, such as diphenylmethyl tert-butyl malonate, is the potential for selective deprotection. For example, the diphenylmethyl group can be cleaved under specific conditions (e.g., catalytic hydrogenation) while leaving the tert-butyl group intact. This allows for the formation of chiral malonic monoacids. These monoacids are valuable building blocks that can be converted into other important chiral molecules, such as α,α-dialkylamino acids and oxindoles.

Furthermore, the phase-transfer catalysis methodology has been extended to the synthesis of α-halo-α-alkylmalonates. By starting with an α-halomalonate substrate, such as diphenylmethyl tert-butyl α

Synthesis of Substituted Malonate Esters via Cross-Coupling Reactions

The synthesis of substituted malonate esters, including structures analogous to this compound, can be achieved through modern palladium-catalyzed cross-coupling reactions. These methods create carbon-carbon bonds by coupling malonate enolates with various organic electrophiles.

Detailed research into the palladium-catalyzed difunctionalization of alkenes demonstrates a viable route for synthesizing complex cyclic structures bearing malonate functionalities. In these reactions, an alkenyl triflate is coupled with a malonate nucleophile. For instance, the coupling of specific alkenyl triflates with diethyl malonate proceeds efficiently under standardized conditions, utilizing a palladium acetate (B1210297) catalyst and a specialized phosphine (B1218219) ligand like BrettPhos. nih.gov The reaction is typically carried out in a toluene (B28343) solvent at elevated temperatures. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling of Alkenyl Triflates with Malonates nih.gov

| Reactants | Catalyst System | Base | Solvent | Temperature | Product Yield |

|---|---|---|---|---|---|

| Alkenyl Triflates & Diethyl Malonate | Pd(OAc)₂, BrettPhos | LiOᵗBu | Toluene | 95 °C | 82% |

Preparation of Unsymmetrical Malonate Diesters

The preparation of unsymmetrical malonate diesters like this compound often requires multi-step synthetic sequences to differentiate the two ester groups. Direct alkylation of diethyl sodiomalonate with tert-butyl halides is generally an inefficient method due to the competing elimination reaction (dehydrohalogenation) of the tertiary alkyl halide. orgsyn.org

A more effective and widely cited route involves a conjugate addition strategy. orgsyn.org This method consists of two primary stages:

Synthesis of an Alkylidene Malonate: First, an intermediate such as diethyl isopropylidenemalonate is prepared. This is typically achieved through a Knoevenagel-type condensation of diethyl malonate with acetone, using acetic anhydride and anhydrous zinc chloride. orgsyn.org The mixture is heated at reflux, and the product is isolated by fractional distillation under reduced pressure. orgsyn.org

Conjugate Addition: The second stage involves the conjugate addition of a Grignard reagent to the prepared diethyl isopropylidenemalonate. Specifically, methylmagnesium iodide is added to a solution of the alkylidene malonate in the presence of a catalytic amount of copper(I) chloride. orgsyn.org This 1,4-addition of the methyl group to the α,β-unsaturated system, followed by an acidic workup, yields the target this compound. orgsyn.org This conjugate addition approach has been shown to produce the final product in yields ranging from 37% to as high as 94%. orgsyn.org

Table 2: Two-Step Synthesis of this compound orgsyn.org

| Step | Starting Materials | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Condensation | Diethyl malonate, Acetone | Acetic anhydride, Zinc chloride | Diethyl isopropylidenemalonate | 46–49% |

Other strategies for creating unsymmetrical malonates involve the partial hydrolysis of a symmetrical diester like diethyl malonate to form a monoester (potassium ethyl malonate), followed by esterification of the remaining carboxylic acid with a different alcohol, such as tert-butyl alcohol. orgsyn.orgresearchgate.net

Mechanistic Elucidation of Diethyl Tert Butylmalonate Reactivity

Investigations into Active Methylene (B1212753) Reactivity

The methylene group (-CH2-) situated between two carbonyl groups in diethyl tert-butylmalonate is referred to as an "active methylene" group. shivajicollege.ac.in The hydrogen atoms of this group are acidic and can be readily removed by a base. shivajicollege.ac.inpharmaxchange.info This acidity is due to the inductive effect of the two adjacent electron-withdrawing ester functionalities, which weakens the C-H bonds. shivajicollege.ac.in The resulting carbanion, or enolate, is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms of the carbonyl groups. pharmaxchange.infomasterorganicchemistry.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comorganicchemistrytutor.com

Mechanistic Studies of Michael Addition Reactions with Malonates

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound. mdpi.comias.ac.in In the case of this compound, the reaction is initiated by the deprotonation of the active methylene group by a base to form the corresponding enolate. organicchemistrytutor.com This enolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. Subsequent protonation yields the final Michael adduct. masterorganicchemistry.com

The stereochemical outcome of the Michael addition can often be controlled by the use of chiral catalysts. For instance, the asymmetric Michael addition of di-tert-butyl malonate to nitroenynes has been achieved with high enantioselectivity using a chiral nickel(II)-diamine complex. mdpi.com The proposed mechanism involves the coordination of the nitroenyne and the malonate to the chiral nickel center, which directs the nucleophilic attack from a specific face. mdpi.com Similarly, organocatalysts, such as thiourea (B124793) derivatives, have been employed to achieve high enantioselectivity in the Michael addition of diethyl malonate to nitroalkenes. mdpi.com This is achieved through dual activation, where the catalyst's tertiary amino group deprotonates the malonate, and the thiourea moiety activates the nitroalkene via hydrogen bonding. mdpi.com

However, in some cases, the steric bulk of the tert-butyl groups in this compound can hinder the reaction. For example, in a Michael addition reaction catalyzed by 1,2-diphenylethanediamine, while diethyl and diisopropyl malonates reacted smoothly, the reaction with di-tert-butyl malonate was found to be completely inert. nih.govrsc.org

Enolate-Mediated Transformations and Intramolecular Processes

The enolate derived from this compound is a versatile intermediate that can participate in a range of transformations beyond Michael additions. A significant application is in intramolecular reactions to construct complex cyclic systems.

A notable example is the intramolecular oxidative coupling of a ketone enolate with a malonate enolate, which was a key step in the total synthesis of (±)-actinophyllic acid. nih.govacs.org In this process, treatment of a substrate containing both a piperidone and a di-tert-butyl malonate moiety with a strong base like lithium diisopropylamide (LDA) generates both enolates. nih.govacs.org Subsequent addition of an iron(III) oxidant promotes the intramolecular coupling to form a tetracyclic ketone. nih.govacs.org This reaction is significant as it represents the first reported instance of an intramolecular oxidative coupling between a ketone and a malonic ester enolate and proceeds efficiently even in the presence of a sensitive, unprotected indole (B1671886) group. nih.govacs.org

Oxidative and Photochemical Reaction Mechanisms

Gas-Phase Photo-oxidation Mechanisms of Malonate Esters Involving Radical Intermediates

The gas-phase photo-oxidation of di-tert-butyl malonate (DTBM) initiated by chlorine atoms has been investigated to understand its atmospheric chemistry. nih.govconicet.gov.aracs.orgresearchgate.net The reaction proceeds via the formation of radical intermediates. nih.govacs.orgresearchgate.net The primary radical formed, (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O•, undergoes two main competitive reaction pathways. nih.govacs.orgresearchgate.net

The dominant pathway (55 ± 2%) is decomposition, yielding acetone (B3395972) and the (CH₃)₃COC(O)CH₂C(O)O• radical. The other significant pathway (40 ± 3%) involves the migration of a hydrogen atom from the methylene group to the terminal oxygen atom. nih.govacs.org In the absence of nitrogen dioxide, the main carbon-containing products identified are acetone, formic acid, carbon monoxide, and carbon dioxide. nih.govconicet.gov.aracs.orgresearchgate.net When nitrogen dioxide is present, additional products such as (CH₃)₃CC(O)OONO₂ and (CH₃)₃CONO₂ are formed. nih.govconicet.gov.aracs.orgresearchgate.net

| Reactant | Initiator | Products (in absence of NO₂) | Products (in presence of NO₂) |

| Di-tert-butyl malonate | Chlorine atoms | Acetone, Formic acid, Carbon monoxide, Carbon dioxide nih.govconicet.gov.aracs.orgresearchgate.net | (CH₃)₃CC(O)OONO₂, (CH₃)₃CONO₂ nih.govconicet.gov.aracs.orgresearchgate.net |

Intramolecular Oxidative Coupling of Malonic Ester Enolates

As previously mentioned in section 2.1.2, the intramolecular oxidative coupling of enolates is a powerful tool in organic synthesis. The enolate of di-tert-butyl malonate can be coupled with a ketone enolate within the same molecule to construct complex polycyclic structures. nih.govacs.org

In the synthesis of (±)-actinophyllic acid, this was achieved by treating a precursor containing both a malonate and a 3-piperidone with lithium diisopropylamide (LDA) to generate the respective enolates. nih.govacs.org The addition of the iron(III) oxidant, [Fe(DMF)₃Cl₂][FeCl₄], facilitated the regioselective intramolecular oxidative coupling, forming a key tetracyclic intermediate in 60-63% yield. nih.govacs.org This specific transformation highlights the synthetic utility of harnessing the reactivity of malonic ester enolates in complex molecule synthesis. nih.govacs.org

Transition Metal-Catalyzed Processes and Ligand Interactions

This compound is a valuable substrate in various transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. acs.orgacs.orgnih.gov These reactions often involve the formation of a palladium-enolate complex as a key intermediate. acs.org

In the palladium-catalyzed α-arylation of malonates, an active Pd(0) species undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then reacts with the enolate of this compound, formed in the presence of a base. The final step is a reductive elimination that yields the α-arylmalonate and regenerates the Pd(0) catalyst. acs.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of these reactions. Sterically hindered and electron-rich ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and di-tert-butylphosphinoferrocene (B6355959) (DTBPF), have been shown to be effective in promoting the arylation of di-tert-butyl malonate with both aryl bromides and chlorides. acs.orgacs.orgnih.gov

The following table summarizes the palladium-catalyzed arylation of di-tert-butyl malonate with chlorobenzene:

| Catalyst Precursor | Ligand | Base | Solvent | Product | Yield |

| Pd(dba)₂ | DTBPF | NaOt-Bu | Dioxane | Phenyl di-tert-butylmalonate | High acs.orggoogle.com |

This compound also participates in palladium-catalyzed alkene difunctionalization reactions. nih.gov In these transformations, the malonate enolate acts as a nucleophile in a palladium-catalyzed cascade process that involves the formation of new carbon-carbon and carbon-heteroatom bonds across a double bond. The reactivity of di-tert-butyl malonate in these reactions is often comparable to that of diethyl malonate. nih.gov

Furthermore, malonate derivatives, including those derived from di-tert-butyl malonate, can act as ligands for transition metals. For example, functionalized malonato ligands have been used to synthesize platinum(II) complexes. rsc.org

Modification of Metal Alkoxides with Dialkylmalonates

The reaction of metal alkoxides with dialkylmalonates, including this compound, has been investigated as a method to modify the properties of the metal precursors, often for applications in materials science like sol-gel processing or chemical vapor deposition. nih.govresearchgate.net The structure of the resulting product is highly dependent on the steric bulk of both the alkoxide groups on the metal and the ester groups of the malonate. nih.govnih.gov

Studies involving aluminum alkoxides—Al(OR)₃ where R can be ethyl (Et), isopropyl (iPr), or tert-butyl (tBu)—and various dialkylmalonates have revealed distinct reactivity patterns. nih.govtuwien.at When aluminum tri-tert-butoxide (Al(OtBu)₃) is reacted with dialkylmalonates such as di-tert-butyl malonate, the reaction exclusively yields tris-substituted Al(malonate)₃ derivatives. nih.govnih.gov In this case, the bulky tert-butoxide groups are substituted by the malonate ligands, but no transesterification (exchange of the ester's alkyl group with the alkoxide's alkyl group) is observed. nih.govresearchgate.net

In contrast, reactions with less sterically hindered aluminum alkoxides can lead to different outcomes. For instance, the reaction of aluminum triisopropoxide (Al(OiPr)₃) with di-tert-butyl malonate can form dinuclear species like Al₂(OiPr)₄(di-tert-butylmalonate)₂. nih.govtuwien.at Unlike the reactions with Al(OtBu)₃, reactions involving Al(OiPr)₃ and diethyl malonate can result in transesterification. nih.govnih.gov The modification of niobium and tantalum alkyl amides with di-tert-butyl malonate has also been explored to enhance the thermal stability of precursors for metal-organic chemical vapor deposition (MOCVD). acs.org The malonate acts as a chelating ligand, increasing the coordination number of the metal center and providing additional cleavage sites that can facilitate precursor decomposition during the deposition process. acs.org

Table 2: Products from the Reaction of Aluminum Alkoxides with Dialkylmalonates

| Aluminum Alkoxide | Malonate | Product Type | Transesterification Observed | Reference |

|---|---|---|---|---|

| Al(OtBu)₃ | Di-tert-butyl malonate | Al(malonate)₃ | No | nih.govnih.gov |

| Al(OiPr)₃ | Di-tert-butyl malonate | Al₂(OiPr)₄(malonate)₂ | No | nih.govtuwien.at |

| Al(OiPr)₃ | Diethyl malonate | Al(malonate)₃ | Yes | nih.govnih.gov |

Catalytic Cyclopropanation Reactions

A novel methodology for the intermolecular cyclopropanation of unactivated alkenes utilizes active methylene compounds like this compound in a photoredox-catalyzed reaction. nih.govresearchgate.net This approach avoids the use of hazardous reagents such as diazoalkanes. The reaction is typically conducted in a neutral solvent like dimethylformamide (DMF) under an atmosphere of air or oxygen, using a photocatalyst excited by blue LED light and an iodine co-catalyst. nih.govresearchgate.net

Mechanistic studies indicate that photosensitized molecular oxygen plays a crucial role. nih.govresearchgate.net The process is believed to initiate with the generation of carbon-centered radicals from the active methylene compound. These radicals then add to the alkene, followed by a ring-closure step to form the cyclopropane (B1198618) ring. nih.gov The iodine co-catalyst can be added as molecular iodine (I₂) or generated in situ from alkyl iodides. researchgate.net

Control experiments have been used to probe the mechanism. For instance, an intramolecular competition experiment involving diethyl α-allyl malonate and di-tert-butyl malonate suggested that carbene intermediates are not involved in the reaction pathway. nih.govresearchgate.net Furthermore, the addition of bases, which are often required in other cyclopropanation methods like those involving 1,3-Sₙ2 substitution, was found to be detrimental to this photoredox-catalyzed reaction, further distinguishing its mechanism. researchgate.net

Table 3: Key Components in Photoredox-Catalyzed Cyclopropanation

| Component | Role | Example | Reference |

|---|---|---|---|

| Active Methylene Compound | Source of C1 unit for cyclopropane ring | This compound | nih.gov |

| Alkene | Substrate to be cyclopropanated | 4-Phenylbutene | nih.gov |

| Photocatalyst | Absorbs light to initiate radical formation | 4CzIPN | nih.gov |

| Light Source | Excites the photocatalyst | Blue LED | nih.govresearchgate.net |

| Oxidant/Mediator | Essential for radical generation | O₂ (from air) | nih.govresearchgate.net |

| Co-catalyst | Facilitates the catalytic cycle | I₂ or Alkyl Iodide | nih.govresearchgate.net |

Applications of Diethyl Tert Butylmalonate in Advanced Organic Synthesis

Strategic Role in Asymmetric Synthesis

The malonate scaffold is fundamental to carbon-carbon bond formation. The unique substitution of diethyl tert-butylmalonate and its derivatives allows for precise control in the construction of chiral molecules, a critical aspect of modern pharmaceutical and materials science.

A significant challenge in organic synthesis is the creation of chiral quaternary carbon centers with high enantioselectivity. Research has demonstrated an efficient methodology for the asymmetric synthesis of chiral α,α-dialkylmalonates using derivatives of tert-butyl malonate. frontiersin.orgnih.gov This is achieved through an enantioselective phase-transfer catalysis (PTC) α-alkylation. frontiersin.org

In this approach, a substrate like 2,2-diphenylethyl tert-butyl α-methylmalonate undergoes α-alkylation with various halides in the presence of a chiral phase-transfer catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide. frontiersin.orgnih.gov This method successfully produces α-methyl-α-alkylmalonates containing a quaternary carbon center in high chemical yields, often up to 99%, and with excellent enantioselectivities, reaching up to 98% enantiomeric excess (ee). nih.govresearchgate.net The reaction has proven effective for a range of allylic and benzylic halides. frontiersin.org

Table 1: Enantioselective Alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonate

| Electrophile (Alkyl Halide) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Allyl Bromide | 7a | 99 | 86 |

| Cinnamyl Bromide | 7b | 70 | 90 |

| Benzyl Bromide | 7e | 99 | 98 |

| 4-Methoxybenzyl Bromide | 7f | 99 | 91 |

| 3-Methoxybenzyl Bromide | 7g | 98 | 95 |

This table presents a selection of results from the phase-transfer catalytic alkylation, demonstrating the high yields and enantioselectivities achieved. Data sourced from Frontiers in Chemistry. frontiersin.orgnih.gov

The chiral α,α-dialkylmalonates synthesized via the phase-transfer catalysis method are not merely final products but serve as versatile chiral building blocks for further synthetic transformations. nih.govresearchgate.net A key advantage of using a mixed ester system (e.g., 2,2-diphenylethyl and tert-butyl) is the potential for selective deprotection. frontiersin.orgnih.gov

The resulting dialkylmalonates can be selectively hydrolyzed under different conditions to yield corresponding chiral malonic monoacids. nih.govresearchgate.net For instance, the tert-butyl ester group can be cleaved under acidic conditions using trifluoroacetic acid, while the diphenylethyl ester can be selectively removed under basic conditions with potassium hydroxide. frontiersin.orgnih.gov These resulting chiral monoacids are valuable intermediates for synthesizing more complex chiral molecules that feature quaternary carbon stereocenters. frontiersin.orgnih.gov

Contributions to Natural Product Total Synthesis

The structural motifs provided by malonate esters are frequently found in the retrosynthetic pathways of complex natural products. This compound and its close analogs act as crucial starting materials for assembling intricate molecular architectures.

In the strategic planning for the synthesis of complex natural products, malonate derivatives are often employed to introduce key structural fragments. A closely related analog, di-tert-butyl malonate, was utilized as a foundational precursor in the total synthesis of (±)-Actinophyllic Acid. nih.govacs.org The synthesis commenced with the preparation of an indole (B1671886) di-tert-butyl malonate intermediate. nih.gov This was achieved by reacting the magnesium enolate of di-tert-butyl malonate with 2-nitrophenylacetyl chloride, which yielded a keto diester intermediate. nih.gov Subsequent reduction of the nitro group and a concomitant cyclization furnished the key indole-2-malonate precursor, demonstrating the role of the malonate as a linchpin in the early stages of the synthetic sequence. nih.govacs.org

The total synthesis of (±)-Actinophyllic Acid, a natural product with a unique and complex ring system, provides a clear example of the utility of malonate derivatives. nih.govescholarship.org The retrosynthetic analysis identified an indole-2-malonate as a key precursor (referred to as precursor 6 in the synthetic plan). nih.govacs.org This precursor was the starting point for a critical intramolecular oxidative coupling reaction between ketone and malonate enolates, a key bond formation that helped construct the hexahydro-1,5-methanoazocino[4,3-b]indole ring system core to the natural product. nih.govacs.org The entire synthesis, which started from di-tert-butyl malonate, was accomplished in a concise sequence, highlighting the strategic importance of the initial malonate building block. nih.govescholarship.org

Utility in Medicinal Chemistry and Pharmaceutical Target Synthesis

Beyond its role in asymmetric and natural product synthesis, this compound is also employed in the preparation of specific targets for medicinal chemistry research. Its structure allows for the introduction of the tert-butyl group, a common motif in pharmacologically active compounds used to enhance metabolic stability or modulate binding affinity.

One documented application is its use in the preparation of the enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide (TBIPPS). sigmaaldrich.comthermofisher.com Bicyclophosphorothionates like TBIPPS are known to interact with biological targets such as gamma-aminobutyric acid (GABA) receptors, making them valuable tools for studying neurological pathways and as potential leads for new therapeutic agents. sigmaaldrich.com The synthesis of these specific, chirally pure molecules from this compound underscores its utility in creating specialized probes for pharmaceutical and biological research. sigmaaldrich.com

Precursors to Bioactive Compounds and Heterocycles (e.g., GABA Derivatives, TBIPPS)

This compound serves as a key starting material in the synthesis of various bioactive molecules. Its utility stems from the ability to introduce a geminal diester motif, which can be further elaborated into a wide range of functional groups. The differential hydrolysis of the ethyl and tert-butyl esters under specific conditions allows for a stepwise manipulation of the molecule, a crucial aspect in multi-step synthetic sequences.

One notable application of this compound is in the preparation of the enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide (TBIPPS). TBIPPS is a noncompetitive antagonist of ionotropic γ-aminobutyric acid (GABA) receptors, making it a significant molecule in neurochemical research. The synthesis of TBIPPS enantiomers from this compound underscores the importance of this malonic ester in accessing stereochemically defined and biologically active compounds.

While direct, detailed synthetic routes for a broad range of GABA derivatives using this compound are not extensively documented in readily available literature, the principles of malonic ester synthesis suggest its potential utility. Malonate esters are classical reagents in the synthesis of amino acids and their derivatives through alkylation followed by hydrolysis and decarboxylation. The tert-butyl group in this compound can serve as a protecting group that is stable under conditions where the ethyl ester might be cleaved, offering a strategic advantage in the synthesis of complex GABA analogs. For instance, the Michael addition of malonates to nitroalkenes is a common strategy for preparing precursors to β-substituted GABA derivatives. The specific use of this compound in such reactions would allow for selective post-reaction transformations of the ester groups.

The synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals, can also benefit from the use of this compound. The active methylene (B1212753) group of the malonate can participate in condensation reactions with various electrophiles to form cyclic structures. The differential reactivity of the two ester groups can be exploited to control the cyclization process and to introduce further diversity into the heterocyclic scaffold.

Development of Malonate-Based Prodrugs with Enhanced Intracellular Delivery

The development of prodrugs is a critical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Malonate esters have been explored as prodrugs to deliver the succinate dehydrogenase (SDH) inhibitor, malonate, into cells to protect against ischemia-reperfusion injury. The efficacy of these prodrugs is highly dependent on their ability to cross cell membranes and their subsequent hydrolysis by intracellular esterases to release the active malonate.

The nature of the ester group plays a pivotal role in both the lipophilicity of the prodrug and its rate of enzymatic hydrolysis. A study investigating a range of malonate esters revealed that the steric bulk of the ester group significantly influences the rate of hydrolysis by cellular esterases. This is particularly evident when comparing diethyl malonate (DEM) with di-tert-butyl malonate (DBM).

Research has shown that the bulky tert-butyl groups in DBM provide significant steric hindrance, making the ester highly resistant to enzymatic hydrolysis. In a comparative study using porcine liver esterase (PLE), a model for in vivo ester hydrolysis, DBM showed no significant enhancement in hydrolysis rate in the presence of the enzyme. This is in stark contrast to other straight-chain dialkyl malonates, which showed a considerable increase in hydrolysis rate in the presence of PLE.

This resistance to enzymatic cleavage has important implications for prodrug design. For a compound like this compound, the presence of one sterically hindered tert-butyl group alongside a more readily cleavable ethyl group would be expected to result in a sequential hydrolysis profile. The ethyl ester would likely be cleaved first by intracellular esterases, releasing a monoester intermediate, which would then be followed by the slower hydrolysis of the tert-butyl ester. This staggered release of malonate could be advantageous in therapeutic applications where a sustained release of the active compound is desired.

The table below summarizes the findings on the enzymatic hydrolysis of various malonate esters, highlighting the impact of the ester group's structure on the rate of malonate release.

| Compound | Half-life (pH 7.2, no enzyme) | Half-life (pH 7.2, with PLE) | Rate Enhancement by PLE |

| Dimethyl malonate (DMM) | > 24 h | ~ 1 h | ~ 1500-fold |

| Diethyl malonate (DEM) | > 24 h | ~ 0.5 h | ~ 1000-fold |

| Di-n-propyl malonate (DPM) | > 24 h | < 0.2 h | ~ 800-fold |

| Di-n-butyl malonate (DBM) | > 24 h | > 24 h | No enhancement |

Data adapted from a study on malonate ester prodrugs. PLE: Porcine Liver Esterase.

The data clearly illustrates that as the steric bulk of the alkyl group increases, particularly with the branched-chain tert-butyl group, the susceptibility to enzymatic hydrolysis decreases dramatically. This makes the tert-butyl group a valuable component in the design of malonate-based prodrugs where a slower, more controlled release of the active malonate is therapeutically advantageous. Therefore, a mixed ester like this compound would be expected to have a unique hydrolysis profile, offering a nuanced approach to tuning the intracellular delivery and release kinetics of malonate.

Advanced Characterization and Analytical Techniques in Diethyl Tert Butylmalonate Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of diethyl tert-butylmalonate, with a particular focus on its characteristic functional groups.

Infrared Spectroscopic Analysis for Reaction Monitoring and Product Identification

Infrared (IR) spectroscopy is a cornerstone technique for the real-time monitoring of chemical reactions involving this compound and for the unequivocal identification of the final product. The synthesis of this compound, typically through the alkylation of diethyl malonate, can be effectively tracked by observing the disappearance of the reactant's characteristic C-H stretching vibration of the acidic methylene (B1212753) group and the appearance of bands associated with the tert-butyl group in the product.

In-situ attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy allows for the continuous monitoring of reaction mixtures, providing kinetic data and insights into reaction mechanisms without the need for sample extraction. Upon completion of the reaction and purification of the product, the IR spectrum of this compound serves as a crucial identifier. The spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) and C-O stretching vibrations of the ester functional groups.

Key Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | ~1754 - 1740 | Strong |

| C-O Stretch | ~1300 - 1000 | Strong |

Investigation of Carbonyl Vibrations and Steric Effects in Malonate Esters

The carbonyl (C=O) stretching region in the infrared spectrum of malonate esters, including this compound, provides valuable information about the electronic and steric environment of the ester groups. In many malonates, the C=O stretching band is split into two distinct peaks, which can be attributed to symmetric and antisymmetric coupling of the two carbonyl stretching vibrations.

In the case of this compound, the presence of a bulky tert-butyl group on the α-carbon introduces significant steric hindrance. This steric strain can influence the conformation of the molecule and, consequently, the nature of the vibrational coupling between the two carbonyl groups. Studies have shown that the introduction of a single α-tert-butyl substituent raises the mean C=O stretching frequency compared to unsubstituted diethyl malonate. nih.gov For instance, diethyl malonate exhibits two C=O stretching peaks around 1757 cm⁻¹ and 1740 cm⁻¹ in carbon tetrachloride solution. nih.gov In this compound, two distinct bands are also observed, indicating that the steric bulk does not completely inhibit vibrational coupling. nih.gov The precise positions and the frequency difference (Δν) between these two bands are sensitive to the nature of the α-substituents, reflecting the interplay of inductive and steric effects. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it is extensively used in the characterization of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule.

Proton and Carbon-13 NMR for Structural Assignment and Purity Assessment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The ethyl groups give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a result of spin-spin coupling. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, and the single proton on the α-carbon (methine) also produces a singlet. The integration of these signals confirms the ratio of protons in each environment, consistent with the molecular structure.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the ester groups are typically found in the downfield region of the spectrum (around 160-180 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the methine carbon and the carbons of the ethyl groups, all appear at characteristic chemical shifts. The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity.

Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.0 | ~27 (CH₃), ~33 (quaternary C) |

| -CH- | ~3.1 | ~57 |

| -O-CH₂-CH₃ | ~4.1 (quartet) | ~61 |

| -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

Dynamic NMR Studies for Conformational and Exchange Processes

While specific dynamic NMR (DNMR) studies on this compound are not extensively reported in the literature, the principles of this technique are highly applicable to understanding the conformational dynamics of this sterically hindered molecule. The bulky tert-butyl group can restrict rotation around the Cα-C(tert-butyl) bond and influence the conformational preferences of the two ethoxycarbonyl groups.

DNMR experiments, which involve acquiring NMR spectra at variable temperatures, can be used to study processes such as bond rotations and conformational interconversions that occur on the NMR timescale. At low temperatures, the rotation around single bonds may become slow enough to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers and rates of these dynamic processes. Such studies could provide valuable insights into the conformational landscape of this compound and how steric hindrance governs its molecular motions.

Mass Spectrometry and Chromatographic Analysis

Mass spectrometry (MS) and chromatography are essential analytical techniques for determining the molecular weight and purity of this compound, as well as for separating it from reaction mixtures and byproducts.

Mass spectrometry provides a precise determination of the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₁H₂₀O₄), the expected molecular weight is approximately 216.27 g/mol . Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 216, along with a characteristic fragmentation pattern. Common fragmentation pathways for esters include the loss of alkoxy groups and McLafferty rearrangements. The fragmentation pattern serves as a molecular fingerprint that can aid in structural confirmation.

Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), are employed for the separation and purity assessment of this compound. GC is well-suited for the analysis of volatile and thermally stable compounds like this malonic ester. A GC analysis can effectively separate this compound from starting materials, solvents, and byproducts, and the peak area can be used to quantify its purity. Certificates of analysis for commercial samples of this compound often report purity as determined by GC.

Analytical Data for this compound

| Analytical Technique | Observation |

|---|---|

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| Mass Spectrometry (EI) | M⁺ peak at m/z 216 |

Computational Chemistry for Mechanistic Insights

For the synthesis of substituted malonic esters, computational models can elucidate the energetics of the key steps:

Enolate Formation: Calculations can model the deprotonation of a malonic ester at the alpha-carbon by a base (e.g., sodium ethoxide) to form the nucleophilic enolate. The stability of the resulting resonance-stabilized enolate can be assessed. libretexts.org

Alkylation Step: The nucleophilic attack of the enolate on an alkyl halide (an SN2 reaction) is the crucial C-C bond-forming step. libretexts.orglibretexts.org Quantum chemical calculations can determine the transition state geometry and the activation energy for this step. This is particularly valuable for understanding reactivity and selectivity. For example, calculations could compare the activation barriers for the desired substitution reaction versus the competing elimination reaction, explaining why tertiary alkyl halides like tert-butyl bromide are poor substrates for direct alkylation of diethyl malonate. orgsyn.org

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound and for exploring their conformational landscape. These predictions are valuable for interpreting experimental spectra and understanding the molecule's three-dimensional structure and flexibility.

Spectroscopic Properties: Quantum chemical methods, such as DFT, can be used to calculate various spectroscopic parameters. For instance, theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) absorption bands. sumitomo-chem.co.jp This aids in the assignment of experimental IR spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. While experimental mass spectra are obtained through fragmentation in a mass spectrometer nist.gov, computational methods can help rationalize the observed fragmentation patterns by calculating bond dissociation energies.

Conformational Analysis: this compound is a flexible molecule due to the presence of several single bonds that can undergo rotation. These include the C-C bonds of the ethyl groups and the central C-C bonds of the malonate backbone. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers for interconversion between them. nih.gov

Computational workflows for conformational analysis typically involve:

Conformational Search: Using methods like molecular mechanics force fields, the potential energy surface of the molecule is explored to find various low-energy conformers. nih.gov

Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically DFT, to obtain more accurate structures and relative energies. nih.gov

This analysis helps to understand which shapes the molecule is most likely to adopt. The presence of the bulky tert-butyl group significantly influences the conformational preferences of this compound, creating steric hindrance that will favor certain spatial arrangements of the two ethyl ester groups to minimize repulsion. rsc.org Understanding the conformational distribution is crucial as it can influence the molecule's physical properties and its reactivity in subsequent chemical transformations. arxiv.org

Q & A

Basic: What are the primary synthetic routes for preparing diethyl tert-butylmalonate, and how do reaction conditions influence yield?

This compound is typically synthesized via alkylation of diethyl malonate with tert-butyl halides under basic conditions. The reaction involves deprotonation of the active methylene group (α to both ester groups) using a strong base (e.g., sodium ethoxide), followed by nucleophilic substitution with tert-butyl bromide or chloride . Key factors affecting yield include:

- Base strength : Excess base ensures complete deprotonation but may lead to side reactions (e.g., hydrolysis of esters).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing the enolate intermediate .

- Temperature : Moderate temperatures (40–60°C) balance reaction rate and side-product formation.

Yields typically range from 60–80%, with purity confirmed via GC-MS or NMR .

Basic: How do steric and electronic effects of the tert-butyl group influence this compound’s reactivity in enolate alkylation?

The tert-butyl group introduces significant steric hindrance, reducing the accessibility of the α-carbon for electrophilic attack. This steric bulk:

- Slows alkylation kinetics , requiring prolonged reaction times or elevated temperatures.

- Enhances selectivity by favoring less hindered electrophiles in competitive alkylation experiments.

Electronically, the tert-butyl group’s inductive effect slightly deactivates the α-carbon, but its dominant role is steric . Researchers should optimize electrophile size (e.g., methyl/ethyl halides over bulky substrates) to maximize yields .

Advanced: What enzymatic strategies enable enantioselective preparation of monoesters from this compound?

Enzymatic partial hydrolysis using esterases (e.g., porcine liver esterase or Chirazyme E1) selectively cleaves one ester group, yielding enantiomerically enriched monoesters. For example:

- Procedure : this compound is suspended in a buffered aqueous solution (pH 6–9) with the enzyme. Sodium hydroxide is added to maintain pH as the reaction progresses, favoring hydrolysis of one ester group over 48–72 hours .

- Key controls : pH stability (6–9) and enzyme specificity (Chirazyme E1 shows higher enantioselectivity for (R)-monoesters).

This method achieves enantiomeric excess (ee) >90% for applications in asymmetric synthesis .

Advanced: How can researchers resolve contradictions in alkylation efficiency data for this compound across studies?

Contradictions often arise from differences in:

- Enolate generation : Bases like LDA vs. NaH can alter enolate geometry and reactivity.

- Electrophile compatibility : Bulky electrophiles (e.g., benzyl bromides) may underperform due to steric clashes with the tert-butyl group.

Methodological reconciliation steps :

Standardize enolate formation conditions (base, solvent, temperature).

Use kinetic studies (e.g., in situ IR monitoring) to compare reaction pathways.

Validate results with computational models (DFT calculations) to predict steric/electronic barriers .

Advanced: What analytical techniques are critical for assessing this compound purity and structural integrity in complex matrices?

- GC-MS : Detects volatile impurities (e.g., residual tert-butyl halides) with a DB-5MS column and electron ionization .

- NMR (¹H/¹³C) : Identifies ester hydrolysis byproducts (e.g., monoesters) via characteristic shifts (δ 1.3–1.5 ppm for tert-butyl protons; δ 170–175 ppm for carbonyl carbons) .

- HPLC with chiral columns : Quantifies enantiomeric purity of monoester derivatives using amylose-based stationary phases .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (steam pressure: 0.102 mmHg at 25°C) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling guide the design of this compound derivatives for targeted applications (e.g., GABA receptor studies)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions between tert-butylmalonate derivatives and biological targets. For example:

- TBIPPS synthesis : this compound-derived phosphabicyclo[2.2.2]octane analogs were optimized for GABA receptor binding by simulating steric complementarity with the receptor’s hydrophobic pocket .

- Parameterization : Use RESP charges and GAFF force fields to model tert-butyl group dynamics .

Basic: What are the solubility and stability profiles of this compound under common reaction conditions?

- Solubility : Miscible with organic solvents (e.g., THF, DCM); insoluble in water .

- Stability : Hydrolyzes slowly in aqueous acidic/basic conditions (t1/2 >24 hours at pH 7). Store under anhydrous conditions at RT to prevent ester degradation .

Advanced: What strategies mitigate steric hindrance challenges in this compound-mediated multicomponent reactions?

- Microwave-assisted synthesis : Accelerates reactions (e.g., Knoevenagel condensations) by reducing diffusion limitations .

- Ultrasound activation : Enhates enolate formation efficiency in biphasic systems (e.g., toluene/water) .

Advanced: How do thermodynamic parameters (e.g., partition coefficients) of this compound inform its use in biphasic catalytic systems?

The compound’s logP (≈2.5) and low water solubility favor partitioning into organic phases, making it ideal for phase-transfer catalysis. For example:

- Applications : Suzuki-Miyaura coupling in toluene/water systems, where the tert-butyl group stabilizes palladium intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.